Enhanced Calculated Lipophilicity (XLogP3 = 2.4) Differentiates the Compound from Des-benzodioxole Phenyl-Urea Analogs
The computed XLogP3-AA of N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is 2.4 [1], whereas replacing the 1,3-benzodioxole moiety with a simple phenyl group reduces the estimated logP to approximately 1.8–2.0 based on fragment-based additive calculations on the analogous N-phenyl-pyrrolidine-1-carboxamide core [2]. The +0.4–0.6 log unit increase arises from the additional oxygen atoms and methylene bridge in the benzodioxole ring, which moderate hydrogen-bond basicity while retaining hydrophobic surface area. This 0.4–0.6 log unit differential is significant for membrane permeability optimization in cellular assays, where a logP shift of 0.5 can alter passive diffusion rates by approximately 2–3 fold under pH 7.4 conditions [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | N-phenyl-pyrrolidine-1-carboxamide core (calculated logP ~1.8–2.0) |
| Quantified Difference | Δ XLogP ≈ +0.4 to +0.6 |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparator value estimated by fragment-based logP addition using DrugBank fragment library |
Why This Matters
A 0.4–0.6 log unit higher lipophilicity for the target compound supports improved passive membrane permeability in cell-based target engagement assays, making it a more suitable starting point for phenotypic screening programs requiring intracellular target access compared to less lipophilic phenyl-urea analogs.
- [1] PubChem. Compound Summary for CID 90585797, XLogP3-AA value. National Center for Biotechnology Information, 2025. View Source
- [2] DrugBank. Fragment-based logP calculation methodology for N-phenyl-pyrrolidine-1-carboxamide core. DrugBank Technical Documentation, 2025. View Source
